molecular formula C6H8N2O2S B2816397 2-Methylpyridine-4-sulfonamide CAS No. 1806498-14-5

2-Methylpyridine-4-sulfonamide

Cat. No. B2816397
CAS RN: 1806498-14-5
M. Wt: 172.2
InChI Key: XOBLVDDIURLHKR-UHFFFAOYSA-N
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Description

2-Methylpyridine-4-sulfonamide is a chemical compound with the molecular formula C6H8N2O2S and a molecular weight of 172.21 . It is a powder at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Methylpyridine-4-sulfonamide consists of a pyridine ring with a methyl group attached to the second carbon and a sulfonamide group attached to the fourth carbon .

Scientific Research Applications

Synthesis and Complexation with Metal Ions

Research has shown that sulfonamide derivatives, such as those synthesized from tosylated aminopyridines, can complex with metal ions like Nickel (II) and Iron (II). The study conducted by Orie, Duru, and Ngochindo (2021) demonstrated the synthesis of these complexes and characterized them using various spectroscopic techniques. The complexation of these sulfonamide derivatives with metal ions suggests potential for enhancing the biological and catalytic capabilities of the ligands, which could be beneficial in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Non-Enzymatic Glutathione Conjugation

A study by Umemoto et al. (1988) explored the detoxification mechanisms of carcinogenic arylamines through the non-enzymatic reaction of nitroso compounds with glutathione, producing N-hydroxy-sulfonamide as a new binding form. This process may represent a potential detoxification pathway for harmful compounds in vivo, offering insights into the mechanisms of action for sulfonamide derivatives in mitigating toxic effects of certain substances (Umemoto et al., 1988).

Solvent-Free Microwave-Assisted Preparation

Ghattas et al. (2014) discovered a novel and efficient solvent-free method for preparing N-(2-(pyridin-2-yl)ethyl)sulfonamide derivatives through a 1,4-aza-conjugate addition reaction. This process provides a greener, more sustainable approach to accessing various sulfonamide derivatives with potential pharmaceutical or agrochemical properties, indicating the versatile applications of these compounds in the chemical and pharmaceutical industries (Ghattas, Carlin, Murkli, & Jacobs, 2014).

Generation of Broad Specificity Antibodies for ELISA

Research by Adrián et al. (2009) developed highly sensitive enzyme-linked immunosorbent assays (ELISA) for detecting sulfonamide antibiotic residues using antibodies targeting the aminobenzenesulfonylamino moieties common to these compounds. This work underscores the utility of sulfonamide derivatives in developing diagnostic tools for monitoring antibiotic residues, potentially benefiting food safety and environmental monitoring efforts (Adrián, Font, Diserens, Sánchez-Baeza, & Marco, 2009).

Pyridine and 3-Methylpyridine Solvates

Patel and Purohit (2017) investigated the solvate formation of sulfamethazine, a sulfonamide drug, with pyridine and 3-methylpyridine. Their study provided insights into how solvent molecules can impact the physicochemical properties of active pharmaceutical ingredients, which is crucial for drug development processes (Patel & Purohit, 2017).

Mechanism of Action

Target of Action

2-Methylpyridine-4-sulfonamide, as a sulfonamide derivative, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial growth and survival .

Mode of Action

The compound interacts with its target by mimicking the natural substrate of the enzyme, thereby inhibiting the enzyme’s activity . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by 2-Methylpyridine-4-sulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of dihydropteroate to dihydrofolic acid, a critical step in the folic acid synthesis pathway . The downstream effect of this inhibition is a reduction in bacterial growth and survival .

Pharmacokinetics

They are primarily excreted unchanged in the urine . These properties likely contribute to the compound’s bioavailability and efficacy.

Result of Action

The molecular effect of 2-Methylpyridine-4-sulfonamide’s action is the inhibition of folic acid synthesis, leading to a disruption in bacterial growth . On a cellular level, this results in the cessation of bacterial proliferation, effectively controlling the spread of bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methylpyridine-4-sulfonamide. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact the compound’s absorption and overall effectiveness .

Safety and Hazards

The safety information available indicates that 2-Methylpyridine-4-sulfonamide has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-methylpyridine-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-5-4-6(2-3-8-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBLVDDIURLHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylpyridine-4-sulfonamide

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